![molecular formula C13H10Cl2O4 B442404 Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate CAS No. 364625-05-8](/img/structure/B442404.png)
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₄ and a molecular weight of 301.12 g/mol . It is a furan derivative, which is a class of organic compounds containing a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is primarily used in research and development within the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with methyl 5-bromomethylfuran-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and phenoxy group allow it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A similar furan derivative with potential antimicrobial properties.
Methyl 2,4-dichloropyrimidine-5-carboxylate: Another dichlorinated compound with applications in organic synthesis.
Uniqueness
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is unique due to its specific combination of a furan ring and a dichlorophenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBBLAWXISZKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
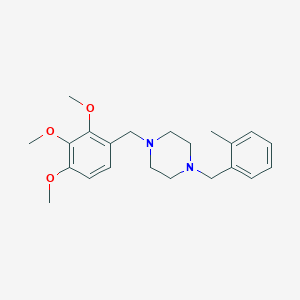

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)
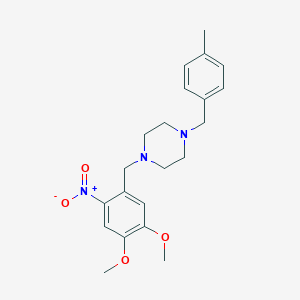
![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
![11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442330.png)
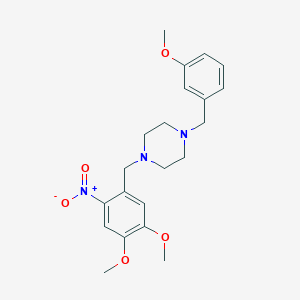
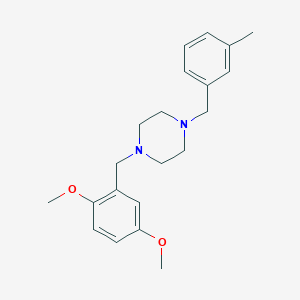
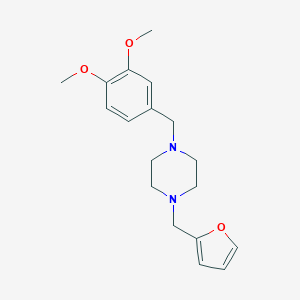
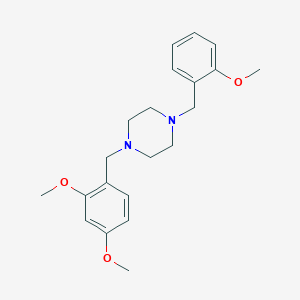
![10-acetyl-11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442339.png)
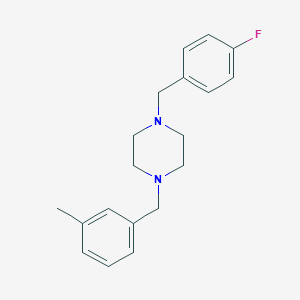
![1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442344.png)
